PAL Substrate Activity Advantage over Benzothiophene
In a direct head-to-head comparison using phenylalanine ammonia-lyase (PAL) from Petroselinum crispum, (2E)-3-(1-benzofuran-2-yl)acrylic acid exhibits a relative substrate conversion rate of 49% compared to the natural substrate L-phenylalanine (set at 100%). Its closest sulfur-containing analog, (2E)-3-(1-benzothien-2-yl)acrylic acid, achieves only 14% under identical conditions, representing a 3.5-fold activity advantage for the benzofuran derivative [1]. The Km for the resulting product 2-amino-3-(1-benzofuran-2-yl)propanoic acid is 0.048 mM at pH 8.8, 30 °C—a value comparable to the Km of L-phenylalanine (0.04–0.045 mM) under similar conditions [2][3]. Both the furanyl-2-yl (34%) and thienyl-2-yl (101%) analogs show distinct activity profiles, confirming that the heteroatom identity and ring system profoundly influence PAL substrate acceptance [1].
| Evidence Dimension | Relative PAL substrate conversion rate (vs. L-Phe = 100%) |
|---|---|
| Target Compound Data | 49% relative rate (benzofuran-2-yl acrylate); product Km = 0.048 mM |
| Comparator Or Baseline | Benzothien-2-yl acrylate: 14%; Furyl-2-yl acrylate: 34%; Thienyl-2-yl acrylate: 101% |
| Quantified Difference | Benzofuran-2-yl is 3.5× more active than benzothien-2-yl (49% vs. 14%); provides intermediate activity between furanyl (34%) and thienyl (101%) extremes |
| Conditions | PAL from Petroselinum crispum; pH 8.8, 30 °C; ammonia addition reaction monitored by relative rate vs. L-Phe |
Why This Matters
Researchers sourcing a PAL substrate for enantioselective synthesis of heteroarylalanines should select the benzofuran derivative for a predictable intermediate activity profile, avoiding the very low activity of the benzothiophene analog or the near-wild-type activity of the thiophene analog that may lack sufficient selectivity differentiation.
- [1] BRENDA Enzyme Database. Literature summary for EC 4.3.1.24, extracted from Paizs, C.; Katona, A.; Retey, J. Chem. Eur. J. 2006, 12, 2739–2744. Available at: https://www.brenda-enzymes.de/literature.php?e=4.3.1.24&r=679194 (Accessed 2026-04-23). View Source
- [2] BRENDA Enzyme Database. KM Value: 0.048 mM for 2-amino-3-(1-benzofuran-2-yl)propanoic acid, EC 4.3.1.24, reference 679194, pH 8.8, 30 °C. Available at: https://www.brenda-enzymes.org/search_result.php (Accessed 2026-04-23). View Source
- [3] Paizs, C.; Katona, A.; Rétey, J. The Interaction of Heteroaryl-Acrylates and Alanines with Phenylalanine Ammonia-Lyase from Parsley. Chem. Eur. J. 2006, 12 (10), 2739–2744. DOI: 10.1002/chem.200501034. View Source
